molecular formula C25H24BrN3O2 B251201 3-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

3-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Cat. No.: B251201
M. Wt: 478.4 g/mol
InChI Key: JWYUBMLGOJYWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide, also known as BMB, is a chemical compound that belongs to the family of benzamides. BMB has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

3-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. This compound has been used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and pain.

Mechanism of Action

The mechanism of action of 3-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation. This compound has been shown to inhibit the activity of protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K), which are known to play a critical role in cancer and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce pain. This compound has also been shown to have a low toxicity profile, which makes it an attractive candidate for drug development.

Advantages and Limitations for Lab Experiments

3-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a low toxicity profile. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 3-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide. One area of research is the development of new drugs based on the structure of this compound. Researchers are also interested in studying the long-term effects of this compound and its potential applications in other areas of medicine. Finally, there is a need for further research to fully understand the mechanism of action of this compound and its interactions with other molecules in the body.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of this compound, including the development of new drugs and further research to fully understand its mechanism of action.

Synthesis Methods

The synthesis of 3-bromo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 4-(4-methylbenzoyl)-1-piperazine with 3-bromoaniline to form this compound. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The final product is obtained after purification by column chromatography.

Properties

Molecular Formula

C25H24BrN3O2

Molecular Weight

478.4 g/mol

IUPAC Name

3-bromo-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C25H24BrN3O2/c1-18-5-7-19(8-6-18)25(31)29-15-13-28(14-16-29)23-11-9-22(10-12-23)27-24(30)20-3-2-4-21(26)17-20/h2-12,17H,13-16H2,1H3,(H,27,30)

InChI Key

JWYUBMLGOJYWBT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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